

Physical properties of 4-Methyl-3-nitrobenzenesulfonamide (melting point, solubility)

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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzenesulfonamide

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Technical Guide: Physicochemical Properties of 4-Methyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties of **4-Methyl-3-nitrobenzenesulfonamide**, with a focus on its melting point and solubility. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally related isomers and analogs to provide a comparative context for researchers. Additionally, a proposed synthetic pathway and general experimental protocols for property determination are detailed.

Core Physical Properties

Direct experimental data for the melting point and solubility of **4-Methyl-3-nitrobenzenesulfonamide** are not readily available in surveyed chemical literature. However, by examining the physical properties of analogous compounds, researchers can estimate the expected properties of the target molecule. The following table summarizes the melting points and solubilities of key related nitrobenzenesulfonamide and toluenesulfonamide derivatives.

Compound Name	Molecular Formula	Melting Point (°C)	Solubility
4-Methylbenzenesulfonamide	C ₇ H ₉ NO ₂ S	136 - 140	Soluble in alcohol, very slightly soluble in water (3.2 g/L at 25°C).[1][2]
2-Nitrobenzenesulfonamide	C ₆ H ₆ N ₂ O ₄ S	190 - 192	Slightly soluble in water. Soluble in DMSO and methanol (with heating).[3][4][5]
3-Nitrobenzenesulfonamide	C ₆ H ₆ N ₂ O ₄ S	166 - 168	Readily soluble in water.
4-Nitrobenzenesulfonamide	C ₆ H ₆ N ₂ O ₄ S	178 - 180	Water solubility of 606.6 mg/L at 15°C.[6][7]

Experimental Protocols

While a specific, published experimental protocol for the synthesis and property determination of **4-Methyl-3-nitrobenzenesulfonamide** is not available, a plausible synthetic route can be proposed based on established chemical principles. Furthermore, standard methodologies for determining melting point and solubility are described below.

Proposed Synthesis of 4-Methyl-3-nitrobenzenesulfonamide

The synthesis of **4-Methyl-3-nitrobenzenesulfonamide** can be envisioned as a two-step process, starting from the commercially available 2-nitrotoluene.

Step 1: Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

The intermediate, 4-Methyl-3-nitrobenzene-1-sulfonyl chloride, can be synthesized via the chlorosulfonation of 2-nitrotoluene.

Methodology:

- To a reaction vessel containing chlorosulfonic acid and a catalytic amount of sulfamic acid, slowly add 2-nitrotoluene while maintaining the temperature below 40°C.
- After the addition is complete, stir the mixture at 40°C for one hour, followed by slow heating to 105°C.
- Maintain the reaction at 105°C for approximately six hours.
- After cooling, the reaction mixture is carefully poured into ice water, causing the product to precipitate.
- The solid 4-Methyl-3-nitrobenzene-1-sulfonyl chloride is then collected by filtration and washed with ice water.[8]

Step 2: Synthesis of **4-Methyl-3-nitrobenzenesulfonamide**

The target compound can then be synthesized by the reaction of the sulfonyl chloride intermediate with ammonia.

Methodology:

- Dissolve the crude 4-Methyl-3-nitrobenzene-1-sulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran).
- To this solution, add an excess of aqueous ammonia.
- The reaction mixture is then stirred at room temperature for several hours.
- The product, **4-Methyl-3-nitrobenzenesulfonamide**, can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.[9]

Determination of Physical Properties

Melting Point Determination:

The melting point of a purified sample of **4-Methyl-3-nitrobenzenesulfonamide** can be determined using a standard melting point apparatus.

Methodology:

- A small, dry sample of the crystalline compound is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Solubility Determination:

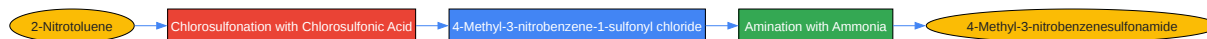
The solubility of **4-Methyl-3-nitrobenzenesulfonamide** in various solvents can be determined by the equilibrium saturation method.

Methodology:

- An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- The saturated solution is then filtered to remove the undissolved solid.
- A known volume of the clear, saturated solution is carefully evaporated to dryness.
- The mass of the remaining solid is measured, and the solubility is calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Logical Workflow and Diagrams

The proposed synthesis of **4-Methyl-3-nitrobenzenesulfonamide** can be visualized as a sequential two-step process.



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Caption: Proposed two-step synthesis of **4-Methyl-3-nitrobenzenesulfonamide**.

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